
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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説明
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
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生物活性
N-(3,4-Dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with a dichlorophenyl group and a methylbenzyl moiety. Its molecular formula is C18H17Cl2N1O2, and it has a molecular weight of approximately 352.24 g/mol. The presence of the dichlorophenyl group is known to enhance biological activity by influencing the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable antitumor properties. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines. A study reported that certain dihydropyridine derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various assays. In vitro studies showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could be utilized to manage inflammatory diseases .
Antimicrobial Activity
Dihydropyridine derivatives have also been evaluated for antimicrobial activity. A series of compounds similar to this compound were tested against various bacterial strains. Results indicated moderate to high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 1-position of the dihydropyridine ring and variations in the substituents on the aromatic rings significantly influence biological potency. For example:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
3,4-Dichlorophenyl | Increased electron-withdrawing groups | Enhanced antitumor activity |
2-Methylbenzyl | Alkyl chain lengthening | Improved bioavailability |
Carbonyl group | Altering position | Affects binding affinity to targets |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of similar dihydropyridine derivatives, researchers found that a compound with structural similarities to this compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells. This study emphasized the importance of substituent positioning on enhancing cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of related compounds. The study demonstrated that these compounds could inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators in an LPS-induced model. The results indicated that dihydropyridine derivatives could serve as potential therapeutic agents for inflammatory diseases .
Q & A
Q. Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with condensation of substituted anilines with dihydropyridine precursors. Key steps include:
- Amide bond formation using coupling reagents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Dihydropyridine ring construction via cyclization reactions, often catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) .
- Purification via column chromatography or recrystallization from methanol/ethanol .
Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry to verify molecular weight .
Q. Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to mitigate byproduct formation during synthesis?
- Solvent selection : Use dimethylformamide (DMF) for improved solubility of aromatic intermediates, reducing side reactions like dimerization .
- Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps to balance reaction rate and selectivity .
- Catalyst screening : Test alternative catalysts (e.g., Pd/C for dehalogenation side reactions) and monitor via HPLC to quantify byproducts .
Q. Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR spectroscopy : ¹H NMR identifies substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm), while ¹³C NMR confirms carbonyl (C=O) and amide linkages .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. enol) and hydrogen-bonding networks in the solid state, as seen in isostructural analogs .
- IR spectroscopy : Validates carbonyl stretches (1650–1700 cm⁻¹) and N-H bending modes (amide I/II bands) .
Q. Advanced: How does tautomerism in the dihydropyridine ring impact biological activity and crystallographic data interpretation?
The compound exists in keto-amine (lactam) and enol tautomeric forms, which influence:
- Biological target binding : The lactam form preferentially interacts with enzyme active sites (e.g., kinases) via H-bonding .
- Crystallographic ambiguity : Tautomeric states alter unit-cell parameters and hydrogen-bonding motifs, requiring DFT calculations to validate observed geometries .
Q. Advanced: How can contradictory bioactivity data across studies be systematically addressed?
- Purity assessment : Use HPLC-MS to rule out impurities (>95% purity required for reliable IC₅₀ values) .
- Assay standardization : Compare enzymatic inhibition (e.g., kinase assays) under consistent pH, temperature, and substrate concentrations .
- Structural analogs : Test halogen-substituted variants (e.g., 3,4-dichloro vs. 4-bromo) to isolate substituent effects on activity .
Q. Basic: What structural features govern its pharmacological activity?
- Dihydropyridine core : Essential for redox activity and π-π stacking with aromatic residues in enzyme binding pockets .
- 3,4-Dichlorophenyl group : Enhances lipophilicity and target affinity via hydrophobic interactions .
- 2-Methylbenzyl substituent : Modulates steric hindrance, affecting selectivity across isoforms (e.g., CYP450 enzymes) .
Q. Advanced: What experimental designs are recommended for studying its enzyme inhibition mechanisms?
- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and Ki values .
- Molecular docking : Pair with AutoDock Vina to predict binding poses in ATP-binding pockets of kinases .
- Site-directed mutagenesis : Validate key residues (e.g., Lys123 in target enzymes) via recombinant protein expression .
Q. Basic: How does solubility vary across solvents, and what formulations improve stability?
- Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (10–20 mg/mL) .
- Stability : Degrades under UV light; store in amber vials at -20°C with desiccants .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance aqueous stability .
Q. Advanced: What computational strategies predict off-target interactions or toxicity?
- QSAR models : Train on datasets of dihydropyridine analogs to predict ADMET properties .
- Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess cardiotoxicity risks .
- Docking against Pharmaprojects : Screen for overlap with known toxicophores (e.g., quinoneimines) .
Q. Advanced: How can structural modifications enhance selectivity for specific biological targets?
- Substituent engineering : Replace 2-methylbenzyl with 4-fluorobenzyl to reduce CYP3A4 metabolism .
- Bioisosteric replacement : Substitute the dichlorophenyl group with trifluoromethylpyridine to improve blood-brain barrier penetration .
- SAR studies : Systematically vary substituents and correlate with IC₅₀ values in dose-response assays .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13-5-2-3-6-14(13)12-24-10-4-7-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLUADTNXDGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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